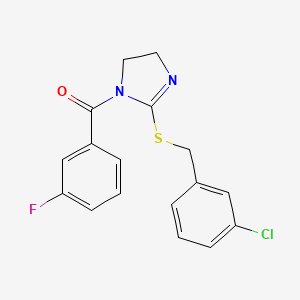

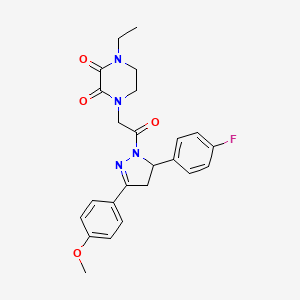

2-氯-5-硝基-N-(6,7,8,9-四氢二苯并呋喃-2-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide" is a chlorinated nitrobenzenesulfonamide derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar sulfonamide derivatives, which can be used to infer potential properties and applications of the compound . Sulfonamides are a class of organic compounds that have been widely studied for their diverse biological activities, including their use as carbonic anhydrase inhibitors and antitumor agents .

Synthesis Analysis

The synthesis of chlorinated benzenesulfonamide derivatives typically involves the introduction of a sulfonamide group to a suitable aromatic compound, followed by chlorination and nitration to introduce the respective functional groups. For example, the synthesis of N,N-dichloro-2-nitrobenzenesulfonamide involves the use of electrophilic nitrogen sources and does not require metal catalysts, suggesting that similar methods could potentially be applied to synthesize the compound of interest . The synthesis of other related compounds involves reacting cyanamide potassium salts with various amines, which could be a relevant method for introducing the dibenzofuran moiety into the target compound .

Molecular Structure Analysis

The molecular structure of chlorinated nitrobenzenesulfonamide derivatives is characterized by the presence of a benzenesulfonamide core, which is substituted with chloro and nitro groups. These substitutions can significantly influence the compound's binding affinity and selectivity, as seen in the case of pyrrolidinone-based chlorinated benzenesulfonamides, where the position of the chloro group affects the binding to carbonic anhydrases . The dibenzofuran moiety in the target compound is likely to add to the steric and electronic characteristics, potentially affecting its biological activity.

Chemical Reactions Analysis

Chlorinated benzenesulfonamide derivatives can undergo various chemical reactions, including cyclization and N-chlorination, as proposed for the synthesis of diamine products from N,N-dichloro-2-nitrobenzenesulfonamide . The presence of the nitro group also suggests that the compound could participate in reactions typical of nitroaromatics, such as reduction to the corresponding amine. The sulfonamide group could be involved in cleavage reactions under specific conditions, as seen in the mild Fukuyama's conditions used to cleave the 2-Ns-protection group .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated nitrobenzenesulfonamide derivatives are influenced by their functional groups. The presence of chloro and nitro groups typically increases the compound's polarity, which can affect solubility in various solvents. The introduction of ionizable or non-ionizable groups in the para position of the benzenesulfonamido portion can confer water solubility at physiological pH, which is crucial for biological applications . The electronic effects of these groups can also impact the acidity of the sulfonamide hydrogen, potentially affecting the interaction with biological targets.

Case Studies

Although the provided papers do not mention specific case studies involving the exact compound , they do discuss the biological activities of related compounds. For instance, certain benzenesulfonamide derivatives have shown remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines, indicating the potential of these compounds in cancer chemotherapy . Additionally, the ability of chlorinated benzenesulfonamide derivatives to inhibit human carbonic anhydrases suggests their potential use in the treatment of diseases where these enzymes are implicated .

科学研究应用

化学转化与合成

聚合物负载的苯磺酰胺衍生自各种固定化伯胺和硝基苯磺酰氯,是化学转化中的关键中间体,可形成多种特权支架。这些策略在开发新化学实体和药物发现过程中具有重要意义。Fülöpová 和 Soural (2015) 的综述对这些化合物在固相合成中的应用进行了深入讨论,重点介绍了它们在生产各种化学结构方面的多功能性 Fülöpová & Soural, 2015.

抗肿瘤活性

Sławiński 和 Brzozowski (2006) 的一项研究合成了新型 2-苄基硫代-4-氯苯磺酰胺衍生物,展示了显着的抗肿瘤活性,特别是对非小细胞肺癌和黑色素瘤细胞系。这项研究表明了这些化合物在肿瘤学中的潜在治疗应用 Sławiński & Brzozowski, 2006.

抗真菌活性

Gupta 和 Halve (2015) 开发了一系列苯磺酰胺衍生物,对黑曲霉和黄曲霉表现出有效的抗真菌活性。该研究强调了结构修饰在增强这些化合物抗真菌性能方面的重要性 Gupta & Halve, 2015.

属性

IUPAC Name |

2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O5S/c19-15-7-6-12(21(22)23)10-18(15)27(24,25)20-11-5-8-17-14(9-11)13-3-1-2-4-16(13)26-17/h5-10,20H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWUMOBQRBTGEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-nitro-N-(6,7,8,9-tetrahydrodibenzofuran-2-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]quinazoline](/img/structure/B2507805.png)

![N-(benzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2507816.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-fluorobenzamide](/img/structure/B2507817.png)

![N-(2-(6-((2-(indolin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2507822.png)

![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2507823.png)